molecular formula C6H5NOS B056319 3-(2-Thiazolyl)-2-propynol CAS No. 121356-98-7

3-(2-Thiazolyl)-2-propynol

Cat. No. B056319
M. Wt: 139.18 g/mol
InChI Key: RHFFTKFRGCOLOT-UHFFFAOYSA-N
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Patent
US04996218

Procedure details

Copper (I) iodide (28.5 mg) was added to a stirred solution of 2-bromothiazole (5 g), propargyl alcohol (1.68 g), BTPC (210 mg) and DEA (2.41 g) in acetonitrile (88 ml). The mixture was stirred under nitrogen for 80 h, concentrated and partitioned between ethyl acetate (100 ml) and water (100 ml). The organic layer was dried and concentrated to yield the crude product which was purified by FCC eluting with toluene/ethyl acetate (5:2) to give the title product as a brown oil (0.68 g), t.l.c. (toluene/ethyl acetate 2:1) Rf 0.27.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
28.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH2:7]([OH:10])[C:8]#[CH:9]>C(#N)C.[Cu]I>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[C:9]#[C:8][CH2:7][OH:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
88 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
28.5 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 80 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by FCC
WASH
Type
WASH
Details
eluting with toluene/ethyl acetate (5:2)

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
S1C(=NC=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.